Nemonapride Nemonapride (2S,3S)-nemonapride is an optically active form of nemonapride having (2S,3S)-configuration. It is an enantiomer of a (2R,3R)-nemonapride.
Brand Name: Vulcanchem
CAS No.: 75272-39-8
VCID: VC20753488
InChI: InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18-/m0/s1
SMILES: CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
Molecular Formula: C21H26ClN3O2
Molecular Weight: 387.9 g/mol

Nemonapride

CAS No.: 75272-39-8

Cat. No.: VC20753488

Molecular Formula: C21H26ClN3O2

Molecular Weight: 387.9 g/mol

* For research use only. Not for human or veterinary use.

Nemonapride - 75272-39-8

CAS No. 75272-39-8
Molecular Formula C21H26ClN3O2
Molecular Weight 387.9 g/mol
IUPAC Name N-[(2S,3S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide
Standard InChI InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18-/m0/s1
Standard InChI Key KRVOJOCLBAAKSJ-KSSFIOAISA-N
Isomeric SMILES C[C@H]1[C@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
SMILES CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
Canonical SMILES CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
Appearance Assay:≥98%A crystalline solid

Nemonapride is a benzamide-derived atypical antipsychotic primarily used in the treatment of schizophrenia. Developed by Yamanouchi Pharmaceuticals, it is marketed under the brand name Emilace in Japan and China . Below is a comprehensive analysis of its pharmacology, clinical profile, and research data.

Mechanism of Action

Nemonapride exhibits high affinity for dopamine receptors and modulates serotonin activity:

Receptor TargetAffinity (Ki)Activity
Dopamine D₂0.06 nMAntagonist
Dopamine D₃0.3 nMAntagonist
Dopamine D₄0.15 nMAntagonist
Serotonin 5-HT₁A34 nMPartial Agonist
Sigma σ₁8.4 nMBinds
Sigma σ₂9.6 nMBinds

Source:

It demonstrates 120-fold selectivity for D₂-like over D₁-like receptors, contributing to its antipsychotic efficacy with reduced extrapyramidal side effects (EPS) compared to typical antipsychotics .

Clinical Applications

Indication: Schizophrenia (positive and negative symptoms) .
Dosage: Oral administration, typically 18 mg/day .

Efficacy:

  • Superior to haloperidol in reducing hallucinations and delusions .

  • Shown to improve negative symptoms (e.g., apathy, social withdrawal) in clinical trials .

Pharmacokinetics

ParameterValue
BioavailabilityHigh (CNS-penetrant)
MetabolismPrimarily CYP3A4
Elimination Half-Life2.3–4.5 hours
ExcretionRenal

Source:

Adverse Effects

A 3-week study of 33 schizophrenia patients (18 mg/day) reported the following side effects :

Side EffectPrevalence
Akathisia69.7%
Dystonia48.5%
Hypokinesia45.5%
Tremor39.4%
Hypersalivation36.4%
HyperprolactinemiaCorrelated with EPS severity in males

EPS incidence is higher in males, linked to prolactin elevation .

Comparative Analysis

Nemonapride vs. Typical Antipsychotics:

  • Potency: 10x more potent than haloperidol at D₂ receptors .

  • Side Effects: Lower EPS risk than haloperidol but higher than clozapine .

Nemonapride vs. Sulpiride:

  • Structural similarity but greater D₂/D₃/D₄ selectivity .

  • Broader efficacy for negative symptoms .

Research Findings

  • Negative Symptom Improvement: Significant reduction in apathy and blunted affect in 6-week trials .

  • Adjunctive Properties: Preliminary evidence suggests anxiolytic and antidepressant effects .

  • Limitations: Limited long-term safety data and geographic restriction (Japan/China only) .

Regulatory Status

  • Approval: Japan (1991) and China (1997) .

  • Discontinued Development: France and other EU countries due to market competition .

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